Adenosine, N-(4-amino-4-oxobutyl)-
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Overview
Description
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a butanamide group. Its unique structure allows it to participate in various biochemical and chemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the formation of the purine ring system. The tetrahydrofuran ring is then introduced through a series of cyclization reactions. Finally, the butanamide group is attached via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can produce a wide range of substituted purine derivatives .
Scientific Research Applications
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their normal structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-aminooxyethyl-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl-methyl-sulfonium
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Uniqueness
What sets 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide apart from similar compounds is its unique combination of a purine base, a tetrahydrofuran ring, and a butanamide group. This structure allows it to participate in a wide range of chemical and biological processes, making it a versatile and valuable compound for research and industrial applications .
Properties
CAS No. |
70608-11-6 |
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Molecular Formula |
C14H20N6O5 |
Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide |
InChI |
InChI=1S/C14H20N6O5/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
FMRSFMCTWNTZEJ-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N |
Origin of Product |
United States |
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